molecular formula C11H22BrNO B1595571 11-Bromoundecanamide CAS No. 5875-26-3

11-Bromoundecanamide

Cat. No. B1595571
CAS RN: 5875-26-3
M. Wt: 264.2 g/mol
InChI Key: NHUWVMSJSKNFHL-UHFFFAOYSA-N
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Description

11-Bromoundecanamide is a chemical compound with the molecular formula C11H22BrNO . It has a molecular weight of 264 Da .


Molecular Structure Analysis

The molecular structure of 11-Bromoundecanamide consists of a chain of 11 carbon atoms, with a bromine atom attached to one end and an amide group (CONH2) attached to the other . The InChI string representation of its structure is InChI=1S/C11H22BrNO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H2,13,14) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 11-Bromoundecanoic Acid : 11-Bromoundecanoic acid, an intermediate in the production of nylon-11, can be synthesized using 10-undecanoic acid and hydrobromic acid. Optimal conditions for this synthesis have been identified, enhancing the yield to 92% (Cui Jian, 2002).
  • Synthesis Variations : Another synthesis approach for 11-bromoundecanoic acid uses a mixed solvent of benzene and toluene, with benzoyl peroxide as the initiating agent, achieving a yield of up to 91% (Yun Shao-jun, 2007).

Applications in Corrosion Inhibition

  • Corrosion Inhibition : Methyl 11-bromoundecanoate has been used to create novel corrosion inhibitors with high efficiency for protecting carbon steel in acidic environments. These inhibitors demonstrate both physical and chemical adsorption properties, significantly enhancing surface protection (D. S. Chauhan et al., 2020).

Educational Use in Chemistry

  • Molecular Photography in Education : 11-bromoundecanol, a compound related to 11-bromoundecanamide, has been used in undergraduate studies to help students understand the structures of molecules through scanning tunneling microscopy. This approach bridges theoretical calculations with practical experiments (L. Giancarlo et al., 2000).

Polymer Science

  • Biodegradable Plastics : Lithium 11-bromoundecanoate has been investigated for its potential in creating biodegradable plastics through polycondensation. This process demonstrates the possibility of using water as an efficient solvent for such reactions (Y. Shigetomi & T. Kojima, 2003).

Antimicrobial and Anti-biofilm Activities

  • Synthesis of Novel Betaines : Betaines synthesized from 11-bromoundecanoic acid have shown significant antimicrobial and anti-biofilm activities against various pathogenic strains. These compounds offer potential for medical and industrial applications due to their bioactivity (Sathyam Reddy Yasa et al., 2017).

Marine Biology

  • Bromotyrosine Derivatives : Bromotyrosine derivatives from marine sources, related to 11-bromoundecanamide, have shown effectiveness against the fish pathogenic bacterium Aeromonas hydrophila, indicating their potential in addressing aquatic bacterial infections (S. Matsunaga et al., 2005).

Surface Active Monomers

  • Properties of Monomers : Studies on surface-active monomers like 11-acryloyloxyundecyltrimethylammonium bromide, which are structurally similar to 11-bromoundecanamide, have provided insights into their molecular characteristics and solution properties. This research enhances understanding of their application in various fields, including polymer science (A. Lezov et al., 2020).

Monomer Synthesis

  • Synthesis of Nylon 11 Monomer : The synthesis of 11-aminoundecanoic acid, a monomer for nylon 11, using 11-bromoundecanoic acid and hydrobromic acid, shows the relevance of these compounds in the production of industrial materials. The optimized conditions for this synthesis enhance the yield and efficiency (Xu Chun, 2002).

Synthesis of N-oxide Esters

  • Antimicrobial and Biofilm Inhibitory Activities : N-oxide esters synthesized from reactions involving 11-bromoundecanoic acid have displayed notable antimicrobial and anti-biofilm activities, particularly against pathogenic gram-positive bacterial strains. This research opens avenues for their use in medical applications (Sathyam Reddy Yasa et al., 2017).

Singlet Oxygen Sensitizers

  • Photophysical and Photochemical Properties : Studies on bromo-substituted naphthalene diimides, which include bromine atoms in their structure as in 11-bromoundecanamide, have explored their role as singlet oxygen sensitizers. These findings are significant for understanding their potential in photodynamic therapy (F. Doria et al., 2013).

Safety And Hazards

According to the safety data sheet, 11-Bromoundecanamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

11-bromoundecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUWVMSJSKNFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323166
Record name 11-Bromoundecanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Bromoundecanamide

CAS RN

5875-26-3
Record name 11-Bromoundecanamide
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Record name 11-Bromoundecanamide
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Record name NSC403235
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Record name 11-Bromoundecanamide
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Record name 5875-26-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
HR Lin, MK Safo, DJ Abraham - Bioorganic & medicinal chemistry letters, 2007 - Elsevier
… Synthesis of N-butyl-11-bromoundecanamide (A1) and N-octyl-11-bromoundecanamide (A2). 11-Bromoundecanoic acid (12 g, 45 mmol) or 11-bromoundecanoic acid (12 g, 45 mmol) …
Number of citations: 30 www.sciencedirect.com
J Park, N Kim, KI Jung, S Yoon, SM Noh, J Bang… - Polymers, 2021 - mdpi.com
… The surface roughness caused by the ring opening reaction between the epoxy group and 11-bromoundecanamide with bromine (0.01 M) in an acetone solvent was observed through …
Number of citations: 1 www.mdpi.com
MN Sakac - Database Chemabs' Online - researchgate.net
A procedure for direct alkylation of the phenolic function of estradiol-17B-acetate (3) and 6-hydroxy-3, 17B-dipropionoxy-l7a-dihydroequilenin (5) with N--butyl-N-methyl-1l-…
Number of citations: 9 www.researchgate.net
S Bhattacharya, A Srivastava - Langmuir, 2003 - ACS Publications
Novel gold nanoparticles bearing cationic single-chain, double-chain, and cholesterol based amphiphilic units have been synthesized. These nanoparticles represent size-stable …
Number of citations: 49 pubs.acs.org
EW van der Vegte, G Hadziioannou - Langmuir, 1997 - ACS Publications
… The 11-bromoundecanamide was converted into 11-mercaptoundecanamide using the … of 11-mercaptoundecanoic acid 12 starting from 11-bromoundecanamide. H NMR (CDCl 3 ) δ: …
Number of citations: 327 pubs.acs.org
J Leys, CSP Tripathi, C Glorieux, S Zahn… - Physical Chemistry …, 2014 - pubs.rsc.org
… ammonium hydroxide solution resulting in the formation of 11-bromoundecanamide. In the second step, 11-bromoundecanamide was converted to the precursor by the reaction with …
Number of citations: 18 pubs.rsc.org
T Chu, Z Li, X Wang - Bioorganic & medicinal chemistry letters, 2009 - Elsevier
… The residue was recrystallized from methanol to give 0.50 g of N-[4-(benzothiazol-2-yl)phenyl]-11-bromoundecanamide (3), yield 40%, mp 159–160 C. H NMR δ (DMSO-d 6 ): 10.20 (s, …
Number of citations: 13 www.sciencedirect.com
C Battilocchio, G Iannucci, S Wang, E Godineau… - 2017 - repository.cam.ac.uk
A flow chemistry process for the synthesis of 2-substituted cyclobutanones, via [2+ 2] cycloaddition of keteneiminium salts and ethylene gas, is reported. Our approach uses rapid and …
Number of citations: 2 www.repository.cam.ac.uk
H Takechi, M Machida… - Liebigs Annalen der …, 1986 - Wiley Online Library
… A mixture of 11-bromoundecanamide (5.84 g; 20 mmol) and potassium phthalimide (3.70 g; 20 mmol) in N,N-dimethylformamide (30 ml) was warmed at 80-90C for 2 h. The solvent was …
P Tundo, P Venturello - Journal of the American Chemical Society, 1979 - ACS Publications
Phase-transfer (PT) catalysts, namely, phosphonium salts, have been immobilized on silica gel; good organofunc-tionalization has been obtained ranging from 1.0 to 0.7 mequiv [PR. 4]+…
Number of citations: 117 pubs.acs.org

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